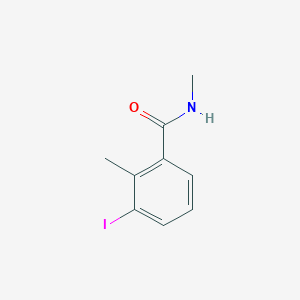

3-Iodo-N,2-dimethylbenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBZRLKWIGCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Iodo N,2 Dimethylbenzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential to confirm the identity and purity of 3-Iodo-N,2-dimethylbenzamide.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons and the two methyl groups (N-methyl and the methyl group at the 2-position of the benzene (B151609) ring). The integration of these signals would confirm the number of protons in each environment. The substitution pattern on the aromatic ring would lead to a specific set of multiplicities (e.g., doublets, triplets) and coupling constants for the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (some of which would be significantly influenced by the iodine substituent), and the carbons of the two methyl groups.

Without experimental data, specific chemical shift assignments for this compound cannot be provided.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement would allow for the confirmation of the elemental formula (C₉H₁₀INO), as the measured mass would be compared to the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be used to assess the purity of a sample of this compound and to identify any volatile impurities. The mass spectrometer would provide the mass spectrum of the compound as it elutes from the GC column, which would include the molecular ion peak and characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺. Further fragmentation of this ion (MS/MS) could be induced to provide structural information. The fragmentation pattern would be specific to the structure of the molecule and would involve the cleavage of the amide bond and other characteristic bond ruptures.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. Due to the absence of an N-H bond, the spectrum will be simplified in the high-frequency region.

The most prominent feature in the IR spectrum of a tertiary amide is the carbonyl (C=O) stretching vibration. For this compound, this strong absorption band is anticipated to appear in the range of 1680-1630 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic ring.

The aromatic nature of the molecule will give rise to several distinct bands. The C-H stretching vibrations of the hydrogens on the benzene ring are expected to be observed as weak to medium bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the two methyl groups (one on the nitrogen and one on the aromatic ring) are predicted to occur in the 2950-2850 cm⁻¹ range. The corresponding C-H bending vibrations for the methyl groups are expected in the 1450-1375 cm⁻¹ region.

The C-N stretching vibration of the tertiary amide group is typically observed in the 1250-1020 cm⁻¹ range as a medium to weak absorption. Finally, the C-I stretching vibration is expected to produce a weak absorption at lower frequencies, typically below 600 cm⁻¹, a region that can sometimes be challenging to interpret due to the presence of other fingerprint vibrations.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Tertiary Amide | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| C=C Stretch | 1600 - 1450 | Variable, Sharp | |

| Methyl Groups | C-H Stretch | 2950 - 2850 | Medium |

| C-H Bend | 1450 - 1375 | Medium | |

| Tertiary Amide | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Iodo Group | C-I Stretch | < 600 | Weak |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, valuable insights into its likely solid-state conformation can be gleaned from the crystallographic data of related ortho-substituted N,N-dimethylbenzamides.

A critical structural feature of 2-substituted benzamides is the torsion angle between the plane of the aromatic ring and the amide group. In N,N-dimethylbenzamides with an ortho-substituent, such as the methyl group in this compound, significant steric hindrance is expected between this ortho-group and the N,N-dimethylamino moiety. This steric repulsion forces the amide group to twist out of the plane of the benzene ring, thereby disrupting the π-electron conjugation between the carbonyl group and the aromatic system. This out-of-plane twist is a common feature in ortho-substituted benzanilides and related structures. For instance, in the crystal structure of 2-Methyl-N-(3-methyl-phenyl)benzamide, the amide group is twisted with respect to the benzoyl ring. A similar conformation is anticipated for this compound.

In the solid state, the molecular packing of this compound will be governed by various intermolecular forces. A particularly noteworthy interaction is the potential for halogen bonding. The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, forming interactions with electron-rich atoms such as the oxygen of the carbonyl group of a neighboring molecule. Such C-I···O halogen bonds are known to play a significant role in the crystal engineering of iodinated organic compounds, often influencing the formation of supramolecular assemblies like one-dimensional chains or two-dimensional networks.

The table below summarizes the key structural features that would be determined from an X-ray crystallographic analysis of this compound, with expected values and observations based on related structures.

| Structural Parameter | Description | Expected Observation |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | To be determined experimentally. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | To be determined experimentally. |

| Torsion Angle (Aromatic Ring - Amide) | The dihedral angle between the plane of the benzene ring and the plane of the amide group. | A significant deviation from planarity is expected due to steric hindrance from the ortho-methyl group. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Consistent with standard values for similar organic compounds. |

| Intermolecular Interactions | Non-covalent forces governing the crystal packing. | Potential for C-I···O halogen bonding and other van der Waals interactions. |

Mechanistic Investigations of Reactions Involving 3 Iodo N,2 Dimethylbenzamide and Its Analogues

Elucidation of Catalytic Reaction Pathways

Catalytic reactions involving 3-Iodo-N,2-dimethylbenzamide and its analogues can proceed through various intricate pathways. The nature of the catalyst, the substrate, and the reaction conditions all play a pivotal role in determining the dominant mechanism.

A cornerstone of many transition metal-catalyzed cross-coupling reactions is the oxidative addition and reductive elimination cycle. This process is particularly relevant for palladium-catalyzed reactions of aryl halides like this compound.

The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent metal center, most commonly palladium(0). This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) species. For aryl triflates, which are analogues of aryl halides, the oxidative addition to a Pd(0) complex like Pd(PPh₃)₄ has been shown to be faster for aryl groups substituted with electron-withdrawing groups. researchgate.net The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F, making this compound a highly reactive substrate for this step. Computational studies on the oxidative addition of phenyl bromide to palladium nanoparticles have shown that this process is kinetically facile and thermodynamically favorable, highlighting the accessibility of this pathway. nih.gov

Following oxidative addition and subsequent steps such as transmetalation or migratory insertion, the cycle concludes with reductive elimination . This step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the catalytically active low-valent metal species. The rate and efficiency of reductive elimination can be influenced by several factors, including the nature of the ligands on the metal center and the electronic properties of the groups being coupled. For instance, in the case of alkylpalladium(II) amido complexes, those with more electron-donating amido groups and more electron-donating ancillary N-heterocyclic carbene (NHC) ligands undergo reductive elimination at a faster rate. berkeley.edu Conversely, reductive elimination from heteroarylpalladium complexes can be significantly accelerated by the presence of Lewis acids, which render the heteroaryl group more electron-poor. nih.gov

Table 1: Factors Influencing Oxidative Addition and Reductive Elimination in Analogous Systems

| Step | Influencing Factor | Observation |

| Oxidative Addition | Nature of Halide | Reactivity: I > Br > Cl > F |

| Oxidative Addition | Electronic Effects | Electron-withdrawing groups on the aryl halide can accelerate the reaction. researchgate.net |

| Reductive Elimination | Ligand Electronics | More electron-donating ligands can increase the rate of reductive elimination. berkeley.edu |

| Reductive Elimination | Substrate Electronics | More electron-poor aryl groups can lead to faster reductive elimination. nih.gov |

Beyond the classic oxidative addition/reductive elimination cycle, reactions involving aryl halides can also proceed through radical pathways initiated by either Single Electron Transfer (SET) or Halogen Atom Transfer (XAT).

Single Electron Transfer (SET) pathways are often invoked in copper-catalyzed and photochemical reactions. In a SET mechanism, an electron is transferred from a catalyst or a photoexcited species to the aryl halide. This generates a radical anion, which then fragments to produce an aryl radical and a halide anion. In the context of copper-catalyzed Ullmann-type reactions, SET from a Cu(I) species to the aryl halide is a proposed mechanistic pathway. researchgate.net

Halogen Atom Transfer (XAT) represents another important pathway for the generation of aryl radicals. In this process, a radical species directly abstracts the halogen atom from the aryl halide. This mechanism is particularly relevant in radical chain reactions. For instance, α-aminoalkyl radicals have been demonstrated to act as effective halogen-atom transfer agents for the activation of alkyl and aryl iodides. semanticscholar.org The efficiency of XAT is dependent on the bond dissociation energy of the carbon-halogen bond.

The distinction between SET and XAT can be subtle, and in some cases, both mechanisms may be operative. The choice of catalyst, solvent, and additives can influence the predominant pathway.

Role of Organometallic Intermediates in Catalysis

The formation and reactivity of organometallic intermediates are central to the catalytic cycles of reactions involving this compound and its analogues. The structure and stability of these intermediates dictate the course and efficiency of the reaction.

In substrates possessing a directing group, such as the amide moiety in N,2-dimethylbenzamide, palladium can facilitate C-H activation to form a stable cyclometalated intermediate known as a palladacycle. The formation of palladacycles from N,N-dimethylbenzylamine, a close analogue, has been well-documented. researchgate.netnih.gov These palladacycles are typically stable, air- and moisture-insensitive crystalline solids. researchgate.net

The synthesis of these palladacycles often involves the reaction of the benzamide (B126) analogue with a palladium(II) salt, such as palladium acetate (B1210297). The resulting palladacycle can then serve as a key intermediate in various catalytic C-H functionalization reactions. For example, NHC-ligated palladacycles have shown high catalytic activity in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. researchgate.netmdpi.com The stability and reactivity of these palladacycles are influenced by the nature of the ancillary ligands attached to the palladium center. chemrxiv.org

Table 2: Representative Palladacycles from Benzamide Analogues and Their Applications

| Benzamide Analogue | Palladium Source | Resulting Palladacycle Type | Application |

| N,N-dimethylbenzylamine | Pd(OAc)₂ | Chloro-bridged dinuclear palladacycle | Precursor for monomeric complexes researchgate.net |

| N,N-dimethylbenzylamine | [Pd(dmba)(μ-Cl)]₂ | NHC-ligated monomeric palladacycle | Suzuki-Miyaura and Heck-Mizoroki couplings researchgate.net |

Copper-catalyzed aryl coupling reactions, such as the Ullmann condensation, are fundamental transformations for the formation of C-N, C-O, and C-S bonds. While the exact mechanism has been a subject of debate, the involvement of copper-based intermediates is undisputed.

In modern Ullmann-type reactions, a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination is often proposed. organic-chemistry.orgresearchgate.net More recent studies have provided spectroscopic and computational evidence for the existence of Cu(III) intermediates in C-N coupling reactions. It has been shown that carbonate and phosphate, often used as bases, can also act as bidentate ligands to stabilize distorted octahedral Cu(III) complexes. researchgate.net

Alternatively, radical pathways involving SET from a copper(I) species to the aryl halide have also been suggested, which would lead to the formation of a Cu(II) species and an aryl radical. researchgate.net The nature of the ligand, the solvent, and the nucleophile can all influence the operative mechanism and the nature of the key copper intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.govokstate.edursc.orgthieme.de In the context of this compound, photochemical activation can lead to the formation of an aryl radical through a SET mechanism.

A photocatalyst, upon excitation by visible light, can either oxidize or reduce the aryl halide. In a reductive quenching cycle, the excited photocatalyst transfers an electron to the aryl iodide, leading to the formation of a radical anion that fragments into an aryl radical and an iodide anion. This aryl radical can then participate in various bond-forming reactions. For instance, the photoredox-catalyzed generation of aminium radical cations has been utilized for C-N bond formation. researchgate.net

Alternatively, in an oxidative quenching cycle, the excited photocatalyst can accept an electron from a suitable donor, and the resulting reduced photocatalyst can then reduce the aryl halide. The choice of photocatalyst and reaction conditions determines which cycle is favored. The generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst under photochemical conditions has also been demonstrated, expanding the scope of radical-based transformations. scispace.com

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of chemical reactions. While specific studies on this compound are not extensively documented in publicly available literature, valuable information can be inferred from investigations of analogous aryl iodide and benzamide systems.

Kinetic Analysis:

Kinetic studies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, often reveal complex dependencies on catalyst, substrate, and reagent concentrations. For the Buchwald-Hartwig amination of aryl halides, mechanistic investigations have shown that the reductive elimination of the arylamine can be the turnover-limiting step. researchgate.net The reaction rate can exhibit a first-order dependence on the concentration of the palladium catalyst and a zeroth-order dependence on the concentration of the aryl halide, excess ligand, and base. researchgate.net

In the context of Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step. lookchem.com The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl. lookchem.com However, under certain conditions, particularly at lower temperatures with specific ligands like PPh3, the oxidative addition of aryl iodides might not be the turnover-limiting step, leading to poor reactivity. rsc.org

To illustrate the kinetic parameters that can be determined, the following interactive table presents hypothetical data based on typical palladium-catalyzed amination reactions of an aryl iodide.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 2.5 x 10-4 s-1 | [Aryl Iodide] = 0.1 M, [Amine] = 0.12 M, [Pd Catalyst] = 1 mol%, 100 °C |

| Activation Energy (Ea) | 85 kJ/mol | Temperature range: 80-120 °C |

| Order of Reaction (Aryl Iodide) | ~0 | Varied [Aryl Iodide] from 0.05 to 0.2 M |

| Order of Reaction (Catalyst) | ~1 | Varied [Pd Catalyst] from 0.5 to 2 mol% |

Thermodynamic Considerations:

Thermodynamic parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide a deeper understanding of the energy landscape of a reaction. For the oxidative addition of aryl bromides to a Pd(I) center, which serves as an analogous step for aryl iodides, thermodynamic parameters have been experimentally determined. chemrxiv.org These studies reveal that the activation of the C-X bond is a critical and often energetically demanding step in the catalytic cycle.

The following interactive table showcases representative thermodynamic data for the oxidative addition step in a palladium-catalyzed reaction, based on studies of aryl halides. chemrxiv.org

| Complex | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡293 (kcal/mol) |

|---|---|---|---|

| 1 | 8.4 ± 1.3 | -41.5 ± 4.7 | 20.6 ± 1.9 |

| 2 | 9.1 ± 0.7 | -37.6 ± 2.5 | 20.2 ± 1.0 |

| 3 | 7.4 ± 1.0 | -44.9 ± 3.8 | 20.5 ± 1.5 |

The large negative values for the entropy of activation (ΔS‡) in these examples are indicative of a bimolecular reaction in the rate-determining step, which is consistent with the associative nature of oxidative addition. chemrxiv.org

Computational Chemistry Approaches to Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. nih.gov For reactions involving analogues of this compound, DFT calculations can provide detailed information about the structures of intermediates and transition states, as well as the energetics of the entire catalytic cycle. nih.govnih.gov

Modeling Catalytic Cycles:

DFT studies have been successfully applied to model the entire catalytic cycle of Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netnih.gov These studies typically investigate the three key steps:

Oxidative Addition: Computational models can predict the activation barriers for the oxidative addition of aryl iodides to Pd(0) complexes. For instance, a DFT study on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex found the bisphosphine pathway to be barrierless, while the monophosphine pathway was hampered by a high phosphine (B1218219) dissociation energy. ub.edunih.gov The reaction-free energy of this step shows a linear correlation with the Hammett constants of the para-substituents. ub.edunih.gov

Transmetalation: This step involves the transfer of the organic group from the main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. DFT calculations can help to elucidate the role of the base and solvent in facilitating this process. nih.gov

Reductive Elimination: This is the final step where the new C-C or C-N bond is formed, and the palladium catalyst is regenerated. Computational studies have shown that reductive elimination can proceed from either a three-coordinate or a four-coordinate arylpalladium amido complex, with the former generally being faster. chemrxiv.org

The following interactive table presents hypothetical relative free energies for the key intermediates and transition states in a palladium-catalyzed Suzuki-Miyaura reaction of an iodobenzamide analogue, as would be determined by DFT calculations.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Aryl Iodide + Boronic Acid + Pd(0) Catalyst) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Product (Arylpalladium(II) Iodide) | -5.8 |

| Transmetalation Transition State | +18.5 |

| Post-Transmetalation Intermediate | -12.1 |

| Reductive Elimination Transition State | +10.3 |

| Products (Biaryl + Regenerated Pd(0) Catalyst) | -25.7 |

These computational approaches not only corroborate experimental findings but also provide predictive power for designing more efficient catalytic systems for reactions involving compounds like this compound.

Reactivity Profiles and Derivatization Chemistry of Iodo N,2 Dimethylbenzamide

Aryl-Iodide Reactivity in Cross-Coupling Reactions

The aryl-iodide bond is the most reactive site for cross-coupling reactions in 3-Iodo-N,2-dimethylbenzamide. Aryl iodides are generally superior substrates in palladium-catalyzed C-C and C-N bond-forming processes compared to their corresponding aryl bromides or chlorides. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of many transition metals, particularly palladium.

This high reactivity allows this compound to participate in a wide array of well-established cross-coupling reactions, including but not limited to Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, in reactions analogous to those of other functionalized aryl iodides, the iodine atom can be readily displaced by various nucleophiles, enabling the introduction of new carbon-based or heteroatom-based substituents at the 3-position of the benzamide (B126) scaffold researchgate.net. This versatility is crucial for the synthesis of complex molecules and libraries of compounds for medicinal chemistry.

Carbon-Hydrogen (C-H) Bond Functionalization

The N,N-dimethylamide group in this compound can act as a directing group for ortho C-H bond functionalization. This strategy allows for the selective activation and modification of the C-H bond at the position adjacent to the amide substituent. Transition metal catalysts, particularly those based on palladium and rhodium, are often employed for such transformations semanticscholar.org.

In the case of this compound, the amide group can direct the metallation to the C6 position. This can lead to cyclometalated intermediates that can be intercepted by various coupling partners. Such C-H activation strategies provide an atom-economical approach to further functionalize the aromatic ring, complementing the reactivity of the aryl iodide nih.govresearchgate.net. For example, palladium-catalyzed C-H activation can be a key step in the synthesis of fused heterocyclic systems nih.gov.

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is dictated by its constituent functional groups. The aryl iodide moiety itself is not highly reactive towards nucleophilic aromatic substitution under standard conditions but becomes highly reactive in the presence of a transition metal catalyst, as discussed in the context of cross-coupling reactions.

The N,N-dimethylamide group is generally stable but can participate in reactions. For instance, derivatives of N,N-dimethylbenzamide can react with active methylene (B1212753) compounds, amines, and hydrazines under specific conditions researchgate.net. The aromatic ring's susceptibility to electrophilic aromatic substitution is influenced by the directing effects of the existing substituents. The iodo, methyl, and amide groups will collectively influence the regioselectivity of incoming electrophiles.

Palladium-Catalyzed Annulation and Heterocycle Synthesis

Palladium-catalyzed annulation reactions are a powerful tool for the construction of carbo- and heterocyclic frameworks. This compound is an excellent substrate for these transformations, where the aryl iodide undergoes oxidative addition to a Pd(0) catalyst, followed by insertion of an unsaturated partner (like an alkene or alkyne) and subsequent intramolecular cyclization.

The synthesis of isoindolinones, a core structure in many biologically active compounds, can be efficiently achieved from iodobenzamide precursors. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a suitable functional group on the nitrogen atom is a direct route to this heterocyclic system organic-chemistry.org. Similarly, intermolecular reactions followed by cyclization can also yield isoindolinones. For example, a palladium-catalyzed reaction between an iodobenzamide and a coupling partner can be followed by an intramolecular C-H activation or condensation step to form the fused lactam ring semanticscholar.orgnih.gov. This approach offers a versatile pathway to a wide range of substituted isoindolinones nih.gov.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Palladium-catalyzed cyclization of a pre-functionalized iodobenzamide. | Requires a tethered reacting group on the amide nitrogen. | organic-chemistry.org |

| Isocyanide Insertion-Cyclization | A one-pot sequence involving isocyanide insertion, imine hydration, and cycloisomerization. | Uses an isocyanide as an amide surrogate. | nih.gov |

| Domino Heck Reaction | Intramolecular Heck-type dearomatization reaction to build fused isoindolinone skeletons. | Can create quaternary stereocenters. | nih.gov |

| C-H Activation/Annulation | Palladium-catalyzed C-H activation of a benzamide followed by annulation with an alkyne or other partner. | Atom-economical approach for building complexity. | semanticscholar.org |

The synthesis of seven-membered benzoazepine rings can also be accomplished using palladium catalysis starting from appropriate aryl halide precursors. These methods often involve intramolecular C-N or C-C bond formation nih.gov. For instance, a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds through π-allylpalladium intermediates to afford 1,4-benzodiazepine (B1214927) cores nih.gov. Another approach involves a tandem amination-cyclization where an aryl dihalide is coupled with an amino-functionalized benzamide or related precursor nih.gov. While specific examples starting directly from this compound are not detailed, its structure is amenable to analogous synthetic strategies for constructing fused azepine systems mdpi.comrsc.org.

Photochemical Transformations and Radical Alkylative Amination

The aryl iodide bond in this compound is susceptible to photochemical cleavage, which can generate an aryl radical. This reactive intermediate can participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Investigation of Amide Bond Activation and Reactivity

The amide bond is a cornerstone of chemical and biological structures, renowned for its stability. This stability is primarily attributed to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl π-system. This resonance imparts a partial double-bond character to the carbon-nitrogen (C–N) bond, resulting in a planar geometry and a significant rotational barrier, which protects the amide from nucleophilic attack. nih.gov However, the substitution pattern of this compound introduces specific steric and electronic factors that disrupt this stability, leading to an "activated" amide bond with unique reactivity.

The most significant factor in the activation of the amide bond in this compound is the steric hindrance imposed by the ortho-methyl group. The presence of a bulky substituent adjacent to the N,N-dimethylcarboxamide group forces the amide moiety to twist out of the plane of the benzene (B151609) ring. nih.govnih.gov This steric clash prevents the optimal alignment required for effective resonance stabilization. Computational studies on other sterically hindered systems have shown that such distortion hinders the delocalization of the π electrons across the C(O)-N unit. nih.gov Consequently, the C–N bond loses some of its double-bond character, and the carbonyl group becomes more ketone-like and, therefore, more electrophilic. This ground-state destabilization lowers the energy barrier for reactions involving the cleavage of the amide bond. nih.govnih.gov

In addition to steric effects, the electronic nature of the iodo substituent at the meta-position influences the reactivity. As an electronegative halogen, iodine acts as an electron-withdrawing group through the inductive effect, which can increase the electrophilicity of the carbonyl carbon. quora.com While some studies on related systems suggest that the electronic nature of substituents on the benzamide ring may have a limited impact on certain reaction rates compared to steric factors, beilstein-journals.org the increased partial positive charge on the carbonyl carbon can still render the amide more susceptible to nucleophilic attack compared to non-halogenated analogues.

The combination of these effects results in an amide bond that is significantly more reactive, particularly towards hydrolysis, than that of a simple, unhindered N,N-dialkylbenzamide. The rate of amide hydrolysis is highly sensitive to the size and nature of its substituents. psu.eduresearchgate.net For this compound, the sterically induced disruption of resonance is the primary activating feature, making the C-N bond weaker and more susceptible to cleavage under conditions that would leave a typical tertiary amide unreacted. nih.gov This heightened reactivity opens pathways for derivatization that involve the transformation or cleavage of the amide group itself, a reaction that is typically challenging. nih.gov

Interactive Table: Comparative Properties of Amide Bonds

The following table compares the expected properties of the amide bond in this compound with a standard unhindered amide, N,N-dimethylbenzamide, based on established chemical principles of steric and electronic effects.

| Property | N,N-dimethylbenzamide (Unhindered) | This compound (Sterically Hindered) | Rationale for Difference |

| Amide Bond Planarity (ω dihedral angle) | Near 180° (planar) | Significantly deviated from 180° (twisted) | Steric repulsion between the ortho-methyl group and the N,N-dimethyl groups forces the amide out of planarity. nih.gov |

| C(O)–N Bond Character | Partial double bond | More single bond character | Twisting of the amide group reduces n→π* conjugation and resonance stabilization. nih.gov |

| Resonance Stabilization Energy | High | Low | Disruption of planarity inhibits electron delocalization from the nitrogen lone pair to the carbonyl group. nih.gov |

| Relative Rate of Acid/Base Hydrolysis | Slow | Significantly Faster | The carbonyl carbon is more electrophilic and ketone-like, and the C-N bond is weakened, lowering the activation energy for nucleophilic attack and cleavage. psu.eduresearchgate.net |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 3-Iodo-N,2-dimethylbenzamide, DFT calculations, likely using a functional like B3LYP, would be performed to optimize the molecule's geometry and calculate its electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively.

Further analysis, such as Natural Bond Orbital (NBO) analysis, would reveal details about intramolecular charge transfer and the stability arising from hyperconjugative interactions. For instance, in a study on a related halogenated carboxamide, NBO analysis was used to study donor-acceptor interactions within the molecule. chemrxiv.org A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict regions susceptible to intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides methods for the prediction of spectroscopic data, which can be compared with experimental findings for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts.

To predict the ¹H and ¹³C NMR spectra of this compound, the optimized geometry from DFT calculations would be used as input for a GIAO calculation. The resulting theoretical chemical shifts would be calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). While experimental NMR data for the exact target molecule is not published, data for isomers like 2-Iodo-N,N-dimethylbenzamide is available and could serve as a benchmark for validating the chosen computational methodology. rsc.org

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion.

These simulations can identify stable conformers and the energy barriers for rotation around single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. The results would reveal the molecule's conformational landscape and how different conformers might influence its packing in a solid state or its interactions in a solution. For example, MD simulations have been successfully used to identify regions of conformational flexibility in other complex organic molecules. chemrxiv.org

Investigation of Intermolecular Interactions and Supramolecular Assembly through Theoretical Models

The way molecules interact with each other governs their macroscopic properties and crystal packing. Theoretical models are essential for understanding the noncovalent interactions that direct the supramolecular assembly of this compound.

Given the presence of an iodine atom, halogen bonding (I···I or I···O) would be a key interaction to investigate. nih.gov Additionally, the molecule can form N—H···O or C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings. ias.ac.in

Applications and Advanced Research Frontiers

Applications in Advanced Materials Science and Polymer Chemistry

There is currently no available scientific literature detailing the use of 3-Iodo-N,2-dimethylbenzamide in the field of advanced materials science or polymer chemistry.

No studies have been identified that describe the use of this compound as a precursor for the synthesis of functional polymers. Research in this area has focused on other functionalized monomers and precursors.

Information regarding the integration of this compound into nanocomposite systems is not present in the current body of scientific literature.

Supramolecular Chemistry and Crystal Engineering of Benzamide (B126) Frameworks

While the supramolecular chemistry and crystal engineering of benzamide frameworks is a broad area of research, no specific studies have been published on this compound. The influence of the specific combination of iodo and dimethyl substituents on the supramolecular assembly of this particular benzamide has not been experimentally or theoretically elucidated in available research.

There are no published crystal structures or computational studies that describe the specific hydrogen-bonded architectures formed by this compound.

While the presence of an iodine atom and an aromatic ring suggests the potential for halogen bonding and π-stacking interactions, there is no specific research that has characterized these interactions in the solid state of this compound. Studies on other halogenated molecules demonstrate the importance of these interactions in determining crystal packing, but direct evidence for this compound is lacking. nih.govrsc.orgnih.gov

The coordination chemistry of this compound with metal centers has not been explored in any available scientific reports. While benzamide derivatives can act as ligands, the specific coordination behavior of this iodinated and dimethylated variant remains uninvestigated.

Based on a thorough review of scientific databases and literature, it is concluded that specific research on the applications and advanced research frontiers of this compound is not available. The potential of this compound in materials science, polymer chemistry, and supramolecular chemistry remains an open area for future investigation. Until such research is conducted and published, a detailed and scientifically accurate article on these specific topics cannot be compiled.

Interdisciplinary Research Prospects for this compound

The unique chemical structure of this compound, featuring a bulky iodine atom and a dimethylated amide group on a benzene (B151609) ring, positions it as a versatile scaffold for exploration across various scientific disciplines. While direct research on this specific compound is not extensively documented in publicly available literature, the known applications of its structural analogs and the broader class of iodinated benzamides provide a strong basis for outlining its interdisciplinary research potential. Key areas where this compound could offer significant contributions include medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry and Radiopharmaceuticals

In the realm of medicinal chemistry, the presence of an iodine atom on the benzamide framework is of particular interest for the development of novel therapeutic and diagnostic agents. Iodinated compounds are established precursors for the synthesis of radiopharmaceuticals, where a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131) can be readily incorporated. These radiolabeled molecules serve as imaging agents in techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for the non-invasive visualization and study of biological processes and the diagnosis of diseases.

For instance, various iodinated benzamides have been investigated as ligands for receptors in the central nervous system, and their radiolabeled versions have shown promise in neuroimaging. The core structure of this compound could be chemically modified to enhance its binding affinity and selectivity for specific biological targets, such as enzymes or receptors implicated in neurological disorders or cancers.

Furthermore, the field of chemical biology could utilize this compound as a molecular probe. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological macromolecules like proteins. This property makes it a candidate for designing inhibitors or modulators of protein-protein interactions.

A summary of potential applications for a closely related compound, 3-Hydroxy-2-iodo-N,N-dimethylbenzamide, highlights the broad potential within life sciences:

| Field | Potential Application |

| Chemistry | Precursor for complex organic molecule synthesis. |

| Biology | Biochemical probe for studying protein interactions. |

| Medicine | Exploration for therapeutic properties. |

Agricultural Science

The benzamide chemical class has been a fruitful area for the discovery of new agrochemicals. A patent for benzamide compounds suggests their potential use as herbicides for controlling unwanted vegetation. This indicates that derivatives of this compound could be synthesized and screened for herbicidal or other pesticidal activities. The specific substitution pattern of this compound might confer a novel mode of action or a more favorable environmental profile compared to existing products.

Research in this area would involve the synthesis of a library of analogs of this compound and subsequent biological screening to assess their efficacy against various weeds, fungi, or insect pests. Structure-activity relationship (SAR) studies would be crucial to optimize the molecule for potency, selectivity, and environmental safety.

Materials Science

In materials science, halogenated organic molecules like this compound serve as valuable building blocks for the synthesis of functional materials. The carbon-iodine bond is relatively reactive and can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the straightforward introduction of new functional groups and the construction of larger, more complex molecular architectures.

This synthetic versatility opens the door to the creation of novel polymers and organic materials with tailored electronic, optical, or thermal properties. For example, this compound could be used as a monomer in polymerization reactions to produce polymers with high refractive indices or specific thermal stability. The incorporation of the iodinated benzamide moiety could also influence the self-assembly and morphology of these materials. A related compound, 3-Hydroxy-2-iodo-N,N-dimethylbenzamide, is noted for its utility in developing new materials like polymers and coatings.

The potential research directions for this compound across these disciplines are summarized in the following table:

| Discipline | Research Focus | Key Methodologies | Potential Outcomes |

| Medicinal Chemistry | Development of radiolabeled imaging agents. | Radiosynthesis, in vitro binding assays, in vivo imaging (SPECT/PET). | Novel diagnostic tools for diseases. |

| Design of therapeutic agents. | Organic synthesis, high-throughput screening, SAR studies. | New drug candidates. | |

| Agricultural Science | Discovery of novel herbicides or pesticides. | Synthesis of analogs, biological screening against pests. | Effective and potentially safer crop protection agents. |

| Materials Science | Creation of functional polymers and materials. | Polymer synthesis, cross-coupling reactions, material characterization. | New materials with tailored properties for various applications. |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials. The substitution pattern of 3-Iodo-N,2-dimethylbenzamide, with substituents at the 2- and 3-positions of the benzene (B151609) ring, introduces the possibility of generating axially chiral atropisomers. This chirality arises from hindered rotation around the C(aryl)–C(carbonyl) single bond.

Future research could focus on the development of synthetic methodologies to access these potential atropisomers with high enantioselectivity. Drawing from established methods for other benzamides, several strategies could be adapted. One promising approach involves the use of bifunctional organocatalysts, which can facilitate enantioselective reactions by simultaneously activating both the nucleophile and the electrophile in a defined spatial arrangement. beilstein-journals.orgnih.govnih.gov Another avenue is the exploration of enantiotopic lithiation using chiral lithium amide bases, which has been successfully applied to prochiral 2,6-dimethylbenzamides to create axial chirality. acs.orgacs.org The development of such methods would not only provide access to the chiral derivatives of this compound but also contribute to the broader field of atroposelective synthesis.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Potential Catalyst/Reagent | Target Chiral Derivative | Potential Outcome |

|---|---|---|---|

| Atroposelective Halogenation | Chiral Bifunctional Organocatalyst (e.g., thiourea-based) | Enantiomerically enriched this compound atropisomers | Control over the axial chirality during the introduction of a second ortho-substituent. |

| Kinetic Resolution | Chiral Acylating Agent or Catalyst | Racemic this compound separated into enantiomers | Separation of pre-existing atropisomers by selective reaction of one enantiomer. |

| Enantioselective C-H Functionalization | Chiral Transition Metal Catalyst (e.g., Pd, Rh) | Direct asymmetric synthesis of derivatives from a prochiral precursor | Highly atom-economical route to novel chiral benzamides. |

Development of Bio-Inspired Catalytic Systems

The principles of green chemistry increasingly guide synthetic route design, emphasizing the use of mild reaction conditions, renewable resources, and non-toxic catalysts. Bio-inspired and biocatalytic systems offer a powerful toolkit to meet these criteria. For a molecule like this compound, future research could explore enzymatic or enzyme-mimicking systems for its synthesis or subsequent modification.

One potential pathway is the use of enzymes for amide bond formation, which circumvents the need for traditional, often harsh, coupling reagents. rsc.org While many enzymatic methods focus on peptide synthesis, the discovery and engineering of novel ligases and hydrolases are expanding the substrate scope to include more diverse amides. nih.govmanchester.ac.uk An integrated chemo-enzymatic approach, for instance, could combine the power of nitrile hydratase enzymes with copper-catalyzed cross-coupling reactions to build complex benzamide (B126) structures under benign aqueous conditions. nih.gov Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) designed to mimic enzymatic active sites, could provide recyclable and highly efficient systems for amide synthesis. digitellinc.com Applying these bio-inspired strategies to the production of this compound could lead to more sustainable and efficient manufacturing processes.

Table 2: Comparison of Potential Catalytic Systems

| Catalytic System | Description | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Traditional Chemical Synthesis | Typically involves activating a carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine. | Well-established, broad substrate scope. |

| Enzymatic Catalysis (e.g., Ligase) | Uses an enzyme to directly couple a carboxylic acid and an amine, often requiring a cofactor like ATP. manchester.ac.uk | High selectivity (chemo-, regio-, stereo-), mild aqueous conditions, reduced waste. |

| Bio-Inspired MOF Catalysis | Utilizes a metal-organic framework with active sites designed to mimic enzymes, acting as a heterogeneous catalyst. digitellinc.com | High stability, recyclability, operation in green solvents, mild conditions. |

| Chemo-Enzymatic Cascade | Combines a biocatalytic step (e.g., nitrile hydration) with a chemical catalysis step (e.g., cross-coupling) in one pot. nih.gov | Increased efficiency, reduced purification steps, access to novel synthetic routes. |

In-Situ Monitoring and Real-Time Mechanistic Probes

A deep understanding of reaction mechanisms is critical for process optimization, enabling improvements in yield, selectivity, and safety. The application of Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, offers a window into the dynamic chemical transformations occurring within a reaction vessel.

For the synthesis of this compound, future studies could employ real-time monitoring to elucidate the kinetics and mechanism of its formation. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) could be used to track the concentration of reactants, key intermediates (such as acyl chlorides or other activated species), and the final product as the reaction progresses. mt.com This data provides invaluable information on reaction initiation, rates, and endpoints. For more complex transformations, such as catalytic cycles involved in its synthesis or subsequent functionalization, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to detect and characterize transient intermediates, such as the phosphonium (B103445) salts generated during certain amidation protocols. nih.govresearchgate.net The insights gained from these real-time probes would facilitate the rational design of more robust and efficient synthetic processes.

Table 3: Potential In-Situ Monitoring Techniques

| Technique | Type of Information Provided | Application to this compound Synthesis |

|---|---|---|

| FTIR Spectroscopy (ReactIR) | Real-time concentration profiles of key functional groups (e.g., C=O, N-H). | Monitoring the consumption of carboxylic acid/acyl chloride and the formation of the amide bond; determining reaction kinetics and endpoints. mt.com |

| NMR Spectroscopy | Detailed structural information on species in solution, including transient intermediates. | Identifying and characterizing intermediates in catalytic cycles or activation steps (e.g., phosphonium salts). researchgate.net |

| Raman Spectroscopy | Vibrational information, complementary to FTIR, often better for non-polar bonds and aqueous systems. | Monitoring reactions in different solvent systems; tracking changes in the aromatic ring substitution pattern. |

| UV-Vis Spectroscopy | Information on conjugated systems and colored species. | Monitoring the progress of cross-coupling reactions involving the iodo-substituent where chromophores change. |

Expanding Applications in Novel Material Systems

The functional groups present in this compound make it an intriguing, yet unexplored, building block for the synthesis of advanced materials. The true potential of this compound may lie in its use as a precursor for functional polymers, ordered crystalline materials, or specialized ligands.

The aryl iodide is a particularly versatile functional group, serving as a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This opens the door to synthesizing conjugated polymers or oligomers where the benzamide unit is incorporated into a larger π-system. Such materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the benzamide moiety itself is known to participate in robust hydrogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures or crystalline solids. acs.org By modifying the core of this compound through cross-coupling, it may be possible to design new molecules that crystallize into materials with interesting photophysical or porous properties. The amide and aryl groups also present potential coordination sites for metal ions, suggesting that derivatives could be developed as ligands for creating functional metal-organic frameworks or coordination polymers.

Table 4: Hypothetical Applications in Material Science

| Potential Application Area | Key Structural Feature Utilized | Description of Potential Material |

|---|---|---|

| Conjugated Polymers | Aryl Iodide (for cross-coupling) | Polymers with the benzamide unit integrated into the backbone, potentially exhibiting semiconducting or light-emitting properties. |

| Functional Crystalline Materials | Benzamide Moiety (for hydrogen bonding) | Ordered solids formed through self-assembly, where intermolecular interactions could lead to unique optical or mechanical properties. acs.org |

| Metal-Organic Frameworks (MOFs) | Carboxylate (if amide is hydrolyzed) or other appended coordinating groups | Porous materials constructed from metal nodes and organic linkers derived from the benzamide core, with potential for gas storage or catalysis. |

| Covalent Inhibitors | Potential for conversion into electrophilic warheads | Derivatives could be designed as covalent inhibitors for biological targets, analogous to acrylamides. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-N,2-dimethylbenzamide, and how can reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via iodination of pre-functionalized benzamide precursors. Acyl chlorides (e.g., m-toluoyl chloride) are effective electrophiles for introducing substituents, as demonstrated in analogous syntheses of methyl-substituted benzamides . Key factors include:

- Temperature control : High temperatures may promote side reactions (e.g., cyclization to benzimidazoles).

- Leaving groups : Use of iodine sources (e.g., NIS) with directing groups (e.g., methyl) ensures regioselective iodination.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The methyl groups (N-CH3 and 2-CH3) appear as singlets at δ ~2.3–3.0 ppm. Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.5–8.5 ppm), as seen in fluoro-benzamide analogs .

- IR : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650–1680 cm<sup>−1</sup>, while N-H stretches (if present) occur at ~3300 cm<sup>−1</sup>.

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]<sup>+</sup>) and isotopic pattern for iodine (1:1 ratio for [M] and [M+2] peaks).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste services to prevent environmental contamination .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for iodination. For example, methyl groups act as electron-donating substituents, directing electrophilic attack to the para position .

- Transition state modeling : Tools like Gaussian or ORCA simulate reaction pathways, helping select catalysts (e.g., Pd for cross-coupling) or solvents (e.g., DMF for polar intermediates).

Q. What strategies resolve contradictions in biological activity data for halogenated benzamides?

- Methodological Answer :

- Dose-response assays : Test across a concentration range (e.g., 1 nM–100 µM) to account for non-linear effects. For example, fluoro-benzamides show variable IC50 values against enzymes due to steric hindrance from halogens .

- Structural analogs : Compare this compound with chloro/fluoro derivatives to isolate electronic vs. steric contributions. X-ray crystallography (as in 3-Chloro-N-phenylbenzamide studies) reveals binding conformations .

Q. How can this compound be evaluated for enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based kits (e.g., NADH-coupled assays) to monitor inhibition of targets like kinases or proteases. Include positive controls (e.g., staurosporine for kinases).

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon/koff) in real time .

- Cellular uptake studies : Radiolabel the compound (e.g., <sup>125</sup>I) and quantify intracellular accumulation using scintillation counting .

Q. What crystallographic techniques characterize the solid-state structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Monoclinic systems (space group P21/c) are common for benzamides, with unit cell parameters comparable to 3-Chloro-N-phenylbenzamide (a = 25.0232 Å, b = 5.3705 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing motifs.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of halogenated benzamides?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere) that affect iodination efficiency.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) that may skew yield calculations .

- Statistical validation : Perform triplicate experiments and report mean ± standard deviation to account for variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.